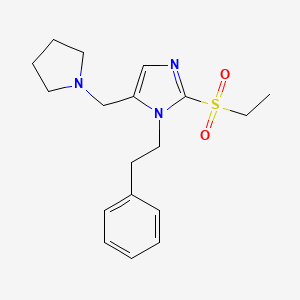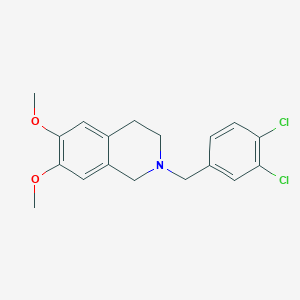![molecular formula C24H23N3O3S B6076830 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6076830.png)
2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide, also known as BZSBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the benzimidazole family of compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide is not fully understood, but several studies have suggested that it acts by inhibiting various enzymes and pathways involved in cancer cell growth and survival. 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. In addition to its anti-cancer activity, 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide has also been found to exhibit anti-microbial activity against several bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide has also been found to exhibit anti-inflammatory and anti-microbial activities, which could have potential applications in the treatment of various inflammatory and infectious diseases. However, one of the limitations of 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide is its low solubility in aqueous solutions, which could make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the research on 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide. One area of focus could be the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of focus could be the investigation of its potential applications in the treatment of other diseases, such as inflammatory bowel disease or infectious diseases. Finally, further studies could be conducted to elucidate the mechanism of action of 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide and to identify potential targets for its therapeutic applications.
Conclusion:
In conclusion, 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide is a promising compound that exhibits potent anti-cancer, anti-inflammatory, and anti-microbial activities. Its mechanism of action is not fully understood, but several studies have suggested that it acts by inhibiting various enzymes and pathways involved in cancer cell growth and survival. Despite its potential therapeutic applications, 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide also has some limitations, such as its low solubility in aqueous solutions. However, further research on 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide could lead to the development of new cancer therapies and the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide involves the reaction of 2-aminobenzimidazole with 3,4-dimethylphenylacetic acid and benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. This method of synthesis has been reported in several research articles, and the yield of 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide is typically around 60-70%.
Applications De Recherche Scientifique
2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In addition to its anti-cancer activity, 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide has also been found to exhibit anti-inflammatory and anti-microbial properties.
Propriétés
IUPAC Name |
2-(2-benzylsulfonylbenzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-17-12-13-20(14-18(17)2)25-23(28)15-27-22-11-7-6-10-21(22)26-24(27)31(29,30)16-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNDMXZJGVFWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}benzenesulfonamide](/img/structure/B6076749.png)
![2-[4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6076765.png)

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethoxy)benzyl]methanamine](/img/structure/B6076784.png)
![4-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)morpholine](/img/structure/B6076792.png)
![4-bromo-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3-methoxybenzenesulfonamide](/img/structure/B6076796.png)
![1-(diphenylmethyl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6076820.png)
![2-phenyl-7-(piperidin-1-ylacetyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6076827.png)
![ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B6076834.png)
![(4-fluorobenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6076841.png)
![4-isopropoxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6076848.png)


